molecular formula C9H15ClO3 B14319889 Ethyl 6-chloro-3-formylhexanoate CAS No. 112496-60-3

Ethyl 6-chloro-3-formylhexanoate

Cat. No.: B14319889
CAS No.: 112496-60-3
M. Wt: 206.66 g/mol
InChI Key: UFHGAVBAFLTNGL-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-formylhexanoate is an organic compound with a complex structure that includes an ester functional group, a formyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-3-formylhexanoate can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ester. The formyl group can then be introduced through a formylation reaction using reagents like formic acid or formic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-formylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-3-formylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-formylhexanoate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of new bonds and the modification of the compound’s structure, influencing its biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-3-formylhexanoate is unique due to the presence of both a formyl group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

112496-60-3

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

ethyl 6-chloro-3-formylhexanoate

InChI

InChI=1S/C9H15ClO3/c1-2-13-9(12)6-8(7-11)4-3-5-10/h7-8H,2-6H2,1H3

InChI Key

UFHGAVBAFLTNGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CCCCl)C=O

Origin of Product

United States

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